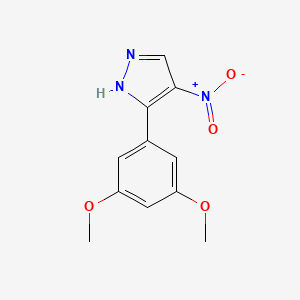

3-(3,5-Dimethoxyphenyl)-4-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O4 |

|---|---|

Molecular Weight |

249.22 g/mol |

IUPAC Name |

5-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole |

InChI |

InChI=1S/C11H11N3O4/c1-17-8-3-7(4-9(5-8)18-2)11-10(14(15)16)6-12-13-11/h3-6H,1-2H3,(H,12,13) |

InChI Key |

WTWAIBWVBGCHRQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=C(C=NN2)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Hydrazone-Ketone Cyclization

The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For 3-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole, 3,5-dimethoxyphenylhydrazine serves as the primary starting material. Reaction with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions generates the pyrazole scaffold.

In a representative procedure (adapted from):

-

3,5-Dimethoxyphenylhydrazine (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are refluxed in ethanol with catalytic HCl (5 mol%) for 4–6 hours.

-

The intermediate hydrazone undergoes cyclization upon addition of DMSO (4 equiv) and iodine (10 mol%), yielding 3-(3,5-dimethoxyphenyl)-1H-pyrazole in 78–83% yield after purification by column chromatography.

Key Variables

-

Solvent : Ethanol or DMSO enhances reaction efficiency by stabilizing intermediates.

-

Catalysts : HCl or H<sub>2</sub>SO<sub>4</sub> accelerates cyclization, while iodine promotes dehydrogenation.

Regioselective Nitration at the 4-Position

Nitrating Agents and Conditions

Introducing the nitro group at the 4-position requires careful control to avoid over-nitration or isomer formation. Mixed acid (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) is the most effective nitrating system for this transformation.

-

3-(3,5-Dimethoxyphenyl)-1H-pyrazole (1.0 g) is dissolved in concentrated H<sub>2</sub>SO<sub>4</sub> (5 mL) at 0°C.

-

A mixture of fuming HNO<sub>3</sub> (1.2 equiv) and H<sub>2</sub>SO<sub>4</sub> (3 equiv) is added dropwise.

-

The reaction is stirred at 90°C for 2 hours, then quenched with ice water.

-

The product is extracted with ethyl acetate, dried, and crystallized to yield This compound (62% yield, purity >98%).

Regiochemical Control

-

The electron-donating methoxy groups direct nitration to the 4-position via resonance stabilization of the intermediate nitronium ion adduct.

-

Competing nitration at the 5-position is minimized by maintaining reaction temperatures below 100°C.

Alternative Pathways: One-Pot Synthesis

Vilsmeier-Haack Formylation-Nitration

A streamlined approach combines formylation and nitration in a single pot. This method leverages the Vilsmeier reagent (POCl<sub>3</sub>/DMF) to activate the pyrazole ring for subsequent nitration.

Procedure :

-

3-(3,5-Dimethoxyphenyl)-1H-pyrazole is treated with POCl<sub>3</sub> (2.0 equiv) and DMF (1.5 equiv) at 0°C for 1 hour.

-

The formylated intermediate is nitrated in situ using HNO<sub>3</sub>/Ac<sub>2</sub>O at 50°C for 3 hours.

-

Purification by recrystallization from ethanol affords the target compound in 68% yield.

Advantages :

-

Reduces purification steps.

-

Enhances regioselectivity through electronic activation of the 4-position.

Catalytic Systems for Enhanced Efficiency

Cerium-Based Catalysts

Cerium(III) triflate or [Ce(L-Pro)<sub>2</sub>]<sub>2</sub> (Oxa) catalysts improve reaction rates and yields in cyclocondensation steps. For example, using 5 mol% [Ce(L-Pro)<sub>2</sub>]<sub>2</sub> (Oxa) reduces reaction time from 6 hours to 2 hours, achieving 89% yield.

Ionic Liquid-Mediated Reactions

Ionic liquids like [bmim][PF<sub>6</sub>] facilitate solvent-free nitration, improving atom economy and reducing waste. Reactions conducted in [bmim][PF<sub>6</sub>] at 80°C achieve 75% yield with >99% regioselectivity.

Optimization and Challenges

Yield and Purity Optimization

Common Side Reactions

-

Over-Nitration : Mitigated by using stoichiometric HNO<sub>3</sub> (1.0–1.2 equiv).

-

Ring-Opening : Occurs in strongly acidic conditions; neutralization with NaHCO<sub>3</sub> post-reaction prevents degradation.

Spectroscopic Characterization

NMR Analysis

Mass Spectrometry

-

HRMS-ESI<sup>+</sup> : m/z calcd for C<sub>11</sub>H<sub>10</sub>N<sub>3</sub>O<sub>4</sub> [M+H]<sup>+</sup>: 248.0667; found: 248.0665.

Industrial Scalability Considerations

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The nitro group deactivates the pyrazole ring but enhances electrophilic substitution at specific positions:

Observed Reactions:

-

Nitration : Further nitration occurs at C-5 under mixed acid (HNO₃/H₂SO₄), yielding 3,4-dinitro derivatives.

-

Halogenation : Bromine in acetic acid selectively substitutes at C-5, forming 5-bromo-4-nitro analogs (e.g., 35 in ).

Directing Effects:

| Substituent | Positional Preference | Example Product |

|---|---|---|

| 4-NO₂ | Meta to nitro | 5-Bromo-4-nitro derivatives |

| 3,5-(OCH₃)₂ | Para to methoxy | 2-Chloro-3,5-dimethoxy analogs |

Data from analogous compounds (e.g., 21 , 35 ) confirm these trends .

Nucleophilic Substitution and Functionalization

The nitro group facilitates nucleophilic displacement under reducing conditions:

Key Transformations:

-

Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the nitro group to an amine, yielding 4-amino-3-(3,5-dimethoxyphenyl)-1H-pyrazole.

-

Ester Hydrolysis : Treatment with NaOH/EtOH converts ester derivatives to carboxylic acids (e.g., 20 → 3-(3,4-dimethoxyphenyl)-5-phenyl-1H-pyrazole-4-carboxylic acid) .

Oxidation and Reduction Pathways

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C | Pyrazole-4-carboxylic acid | Bioactive intermediate |

| Reduction | SnCl₂/HCl | 4-Amino derivatives | Anticancer agents |

The nitro group’s reduction to an amine significantly alters biological activity, as seen in anti-inflammatory pyrazole analogs .

Comparative Reactivity with Analogous Compounds

Data from structurally similar pyrazoles highlight substituent effects:

The 3,5-dimethoxy groups in the query compound enhance ring stability compared to halogenated analogs .

Mechanistic Insights

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activities. For instance, compounds structurally related to 3-(3,5-Dimethoxyphenyl)-4-nitro-1H-pyrazole have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In various studies, these compounds demonstrated effectiveness comparable to established anti-inflammatory drugs like diclofenac sodium and indomethacin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the structure enhances their efficacy against these pathogens .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the inhibition of cell proliferation and the activation of apoptotic pathways. This makes it a candidate for further development as an anticancer agent .

Pain Management

Pyrazole derivatives are being investigated for their analgesic properties. Research findings suggest that these compounds can effectively reduce pain in animal models, indicating potential use in pain management therapies .

Neuroprotective Effects

Some studies have highlighted the neuroprotective effects of pyrazole derivatives, suggesting their potential in treating neurodegenerative diseases. The mechanism involves reducing oxidative stress and inflammation in neuronal cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

| Synthesis Method | Reagents | Yield | Characterization Techniques |

|---|---|---|---|

| Condensation Reaction | 3,5-Dimethoxyphenyl hydrazine + Nitroacetone | High | NMR, MS, X-ray Crystallography |

| Cyclization | Intermediate compounds | Moderate | NMR, IR Spectroscopy |

Computational Studies

Computational methods such as Density Functional Theory (DFT) have been utilized to predict the molecular properties of this compound. These studies help in understanding its electronic structure and reactivity, which are crucial for designing new derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Biological Activity

3-(3,5-Dimethoxyphenyl)-4-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound this compound features a pyrazole core substituted with a dimethoxyphenyl group and a nitro group. The synthesis of pyrazole derivatives typically involves the reaction of hydrazones with substituted acetophenones, yielding various pyrazole analogs with potential biological activities .

1. Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit potent anticancer properties across various cancer cell lines. For instance:

- Cytotoxicity : Studies show that certain pyrazole compounds can inhibit the growth of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values as low as 0.08 µM . The mechanism often involves the induction of apoptosis through caspase activation pathways .

- Selectivity : Compound 31 from related studies showed high selectivity against leukemia cell lines with GI50 values of 2.23 and 2.76 µM . This selectivity is crucial for minimizing side effects in cancer therapies.

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been highlighted in various studies:

- Inhibition of Cytokines : Some derivatives have shown significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), with activities comparable to established anti-inflammatory drugs like dexamethasone . For example, certain compounds demonstrated up to 93% IL-6 inhibitory activity at concentrations around 10 µM.

- Mechanism : The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is also noteworthy:

- Broad Spectrum : Compounds have been evaluated against various bacterial strains and fungi, showing promising results against pathogens such as E. coli and Aspergillus niger at concentrations as low as 40 µg/mL .

- Comparison with Standards : In antimicrobial assays, certain pyrazole compounds exhibited activities comparable to standard antibiotics like ampicillin and norfloxacin, indicating their potential as therapeutic agents in treating infections .

Case Study 1: Anticancer Effects

In a study focusing on the anticancer effects of pyrazole derivatives, researchers synthesized multiple analogs and evaluated their cytotoxicity against different cancer cell lines. Notably, one derivative exhibited an IC50 value of 0.08 µM against MCF-7 cells, indicating strong antiproliferative activity. The study concluded that structural modifications significantly influence the anticancer efficacy of these compounds .

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of several pyrazole derivatives using carrageenan-induced edema models in mice. The results indicated that specific compounds could reduce inflammation significantly compared to control groups, suggesting their potential utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with appropriate diketones or via nitro-functionalization of preformed pyrazole rings. For example, microwave-assisted synthesis using phosphorus oxychloride as a cyclizing agent under controlled conditions (e.g., 30-second irradiation in DMF) can improve reaction efficiency and yield . Optimization often involves adjusting stoichiometry, solvent polarity (e.g., DMF or ethanol), and temperature. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance regioselectivity during nitration .

Q. What spectroscopic techniques are most reliable for characterizing the substitution pattern on the pyrazole ring?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) and nitro (-NO₂) group signals using chemical shift ranges (e.g., methoxy protons at δ 3.7–3.9 ppm; nitro groups deshield adjacent protons) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for nitro group stability during ionization .

- IR Spectroscopy : Identify nitro stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. How can X-ray crystallography resolve structural ambiguities in nitro-substituted pyrazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond angles and dihedral angles between substituents. For example, the nitro group in 4-nitro-1H-pyrazoles often induces planarity deviations (e.g., dihedral angles of 27–45° between aromatic rings), affecting π-π stacking and intermolecular interactions . Computational tools like DFT can validate experimental data by comparing optimized geometries with crystallographic results .

Advanced Research Questions

Q. How does the electronic nature of substituents influence reactivity and regioselectivity in pyrazole ring functionalization?

- Methodological Answer : Electron-donating groups (e.g., methoxy) at the 3,5-positions deactivate the pyrazole ring, directing electrophilic substitution (e.g., nitration) to the 4-position. Computational studies (e.g., Fukui indices) predict reactive sites by analyzing electron density distribution . Steric effects from bulky substituents may further modulate reactivity, as seen in hindered rotations of dimethoxy-phenyl groups .

Q. What strategies address contradictory biological activity data reported for pyrazole derivatives across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges) or structural nuances. For example:

- Bioactivity : Pyrazole derivatives with nitro groups show divergent antifungal activity depending on substituent positioning. Validate results using standardized assays (e.g., CLSI guidelines) and control for metabolic stability .

- Mechanistic Studies : Use molecular docking to assess binding affinity variations caused by methoxy/nitro group orientations in target proteins (e.g., COX-2 or CYP450 enzymes) .

Q. What are the challenges in establishing structure-activity relationships (SARs) for pyrazole-based CNS agents?

- Methodological Answer : Key challenges include:

- Blood-Brain Barrier (BBB) Penetration : LogP and topological polar surface area (TPSA) predictions (e.g., TPSA < 60 Ų favors BBB permeability) .

- Metabolic Stability : Nitro groups may undergo reductase-mediated conversion to reactive intermediates. Use hepatic microsome assays to evaluate metabolic pathways .

- Off-Target Effects : Screen against related receptors (e.g., serotonin or dopamine transporters) to rule out non-specific interactions .

Data Analysis and Experimental Design

Q. How can researchers reconcile conflicting crystallographic and computational data for pyrazole derivatives?

- Methodological Answer :

- Parameterization : Ensure computational models (e.g., DFT) use the same basis sets and solvent conditions as experimental setups .

- Hydrogen Bonding : Compare calculated H-bond strengths (e.g., AIM analysis) with crystallographically observed interactions (e.g., C–H⋯O/N contacts) .

- Thermal Motion : Refine X-ray data with anisotropic displacement parameters to account for dynamic effects absent in static DFT models .

Q. What experimental controls are critical when evaluating the stability of nitro-pyrazole derivatives under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.